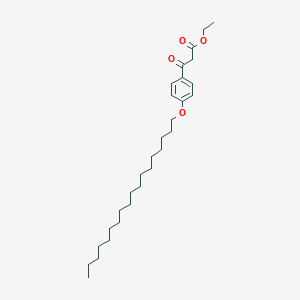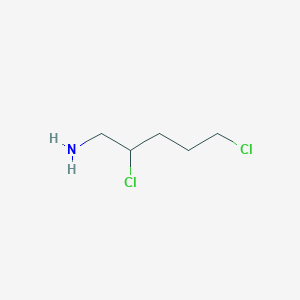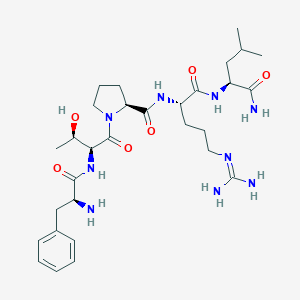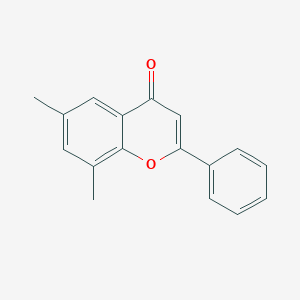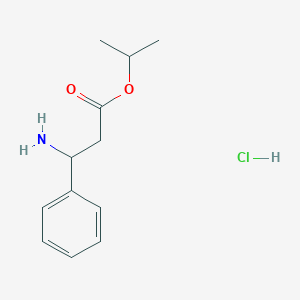
Isopropyl 3-amino-3-phenylpropanoate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isopropyl 3-amino-3-phenylpropanoate hydrochloride typically involves the esterification of 3-amino-3-phenylpropanoic acid with isopropanol in the presence of a strong acid catalyst, such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then purified and converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors to maintain consistent reaction conditions and improve yield. Purification steps may include crystallization and recrystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Isopropyl 3-amino-3-phenylpropanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted amines and esters.
Scientific Research Applications
Isopropyl 3-amino-3-phenylpropanoate hydrochloride is widely used in scientific research, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme-substrate interactions and protein modifications.
Industry: Used in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of isopropyl 3-amino-3-phenylpropanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation .
Comparison with Similar Compounds
Similar Compounds
- Isopropyl 3-amino-3-phenylpropanoate
- 3-Amino-3-phenylpropanoic acid
- Isopropyl 3-amino-3-phenylpropanoate nitrate
Uniqueness
Isopropyl 3-amino-3-phenylpropanoate hydrochloride is unique due to its specific hydrochloride salt form, which enhances its solubility and stability in aqueous solutions. This makes it particularly useful in biochemical and pharmacological research .
Properties
CAS No. |
100369-82-2 |
|---|---|
Molecular Formula |
C12H17NO2 |
Molecular Weight |
207.27 g/mol |
IUPAC Name |
propan-2-yl 3-amino-3-phenylpropanoate |
InChI |
InChI=1S/C12H17NO2/c1-9(2)15-12(14)8-11(13)10-6-4-3-5-7-10/h3-7,9,11H,8,13H2,1-2H3 |
InChI Key |
VJZAAPSRRTVRQL-UHFFFAOYSA-N |
SMILES |
CC(C)OC(=O)CC(C1=CC=CC=C1)N.Cl |
Canonical SMILES |
CC(C)OC(=O)CC(C1=CC=CC=C1)N |
Synonyms |
Benzenepropanoic acid, b-aMino-, 1-Methylethyl ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(Z)-1,2-diphenylethylideneamino]-4-methylbenzenesulfonamide](/img/structure/B33724.png)
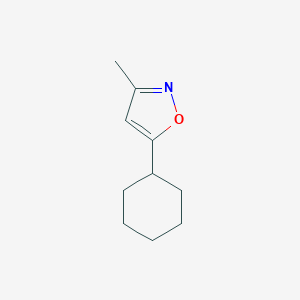
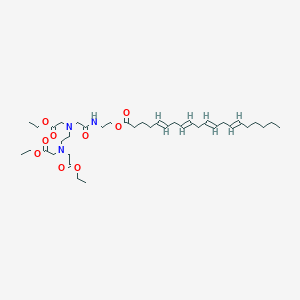
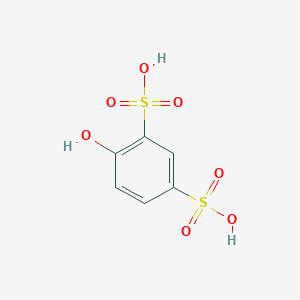
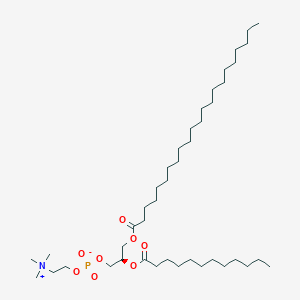
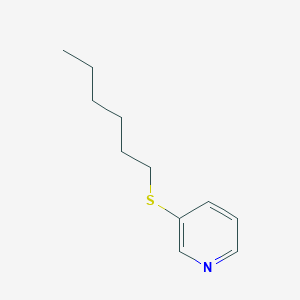
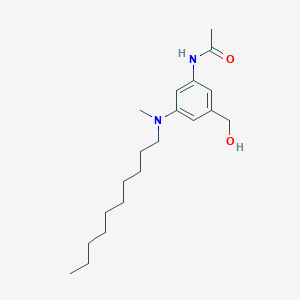
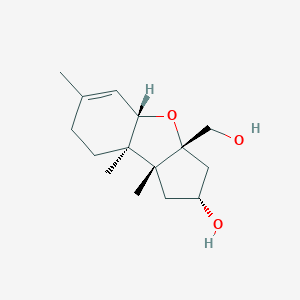
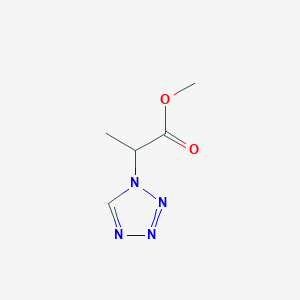
![[6-Bromo-3-[(2-methoxyphenyl)carbamoyl]naphthalen-2-yl] 2-benzamido-3-phenylpropanoate](/img/structure/B33741.png)
